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FORMONONETIN2MONOOXYGENASE

Cat. No.: B1178735
CAS No.: 133249-58-8
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Description

Contextualization of Formononetin (B1673546) within Plant Secondary Metabolism

Formononetin is a well-characterized isoflavone (B191592), a subclass of flavonoid compounds derived from the phenylpropanoid pathway. frontiersin.org These molecules are considered secondary metabolites, which are compounds not essential for a plant's primary growth and development but are crucial for its interaction with the environment. frontiersin.orgnih.gov Isoflavones are predominantly found in the Leguminosae (pea) family and are known for their roles in plant defense and as signaling molecules. frontiersin.orgfrontiersin.orgresearchgate.net Formononetin, specifically, is a phytoestrogen, meaning it has a structure similar to estrogen and can interact with estrogen receptors. frontiersin.orgfrontiersin.org It serves as a key biosynthetic intermediate for more complex isoflavonoids. encyclopedia.pubfrontiersin.org

The distribution and concentration of formononetin can vary significantly among different plant species and even within different parts of the same plant. researchgate.net For instance, studies on Trifolium (clover) species show that stems often contain the largest amounts of this isoflavone compared to leaves and flowers. researchgate.net

Enzymatic Transformation in Isoflavonoid (B1168493) Biosynthesis and Catabolism

The biosynthesis of isoflavonoids is a branch of the general flavonoid pathway. encyclopedia.pub A pivotal step is the conversion of flavanones to isoflavones, a reaction catalyzed by isoflavone synthase (IFS), which is a cytochrome P450 monooxygenase. frontiersin.orgencyclopedia.pub This enzyme facilitates the migration of an aryl group to create the characteristic isoflavonoid skeleton. frontiersin.org

Once the basic isoflavone structure, such as that of formononetin, is formed, it undergoes further modifications by a suite of enzymes, including hydroxylases, methyltransferases, and glycosyltransferases. frontiersin.orgnih.gov These modifications, often called "decorations," lead to a vast diversity of isoflavonoid compounds. Formononetin 2'-monooxygenase, also known as isoflavone 2'-hydroxylase or by its systematic name formononetin,NADPH:oxygen oxidoreductase (2'-hydroxylating), belongs to this class of decorating enzymes. wikipedia.orggenome.jp It is a cytochrome P-450 (heme-thiolate) protein that catalyzes the specific hydroxylation of formononetin at the 2' position of its B-ring. wikipedia.orggenome.jp

This enzymatic reaction is a critical step in the biosynthesis of pterocarpan (B192222) phytoalexins, such as medicarpin (B1676140) and maackiain, which are antimicrobial compounds produced by plants in response to pathogen attack. encyclopedia.pubgenome.jp The reaction catalyzed by Formononetin 2'-monooxygenase is detailed in the table below.

Enzymatic Reaction of Formononetin 2'-Monooxygenase (EC 1.14.14.89)
Reaction Formononetin + NADPH + H⁺ + O₂ ⇌ 2'-Hydroxyformononetin (B191511) + NADP⁺ + H₂O wikipedia.orgkegg.jp
Enzyme Class Oxidoreductase wikipedia.orggenome.jp
Systematic Name formononetin,NADPH:oxygen oxidoreductase (2'-hydroxylating) wikipedia.org
Cofactor Heme wikipedia.org
Substrates formononetin, NADPH, H⁺, O₂ wikipedia.org
Products 2'-hydroxyformononetin, NADP⁺, H₂O wikipedia.org

Significance of Monooxygenases in Biological Systems

Monooxygenases are a ubiquitous class of enzymes that catalyze the insertion of a single oxygen atom from molecular oxygen (O₂) into a substrate, with the second oxygen atom being reduced to water. fiveable.meresearchgate.net These enzymes are vital across all domains of life, playing key roles in a multitude of biological processes.

Their significance stems from their ability to perform chemically challenging oxidation reactions with high degrees of chemo-, regio-, and enantioselectivity. researchgate.net This makes them essential for both primary and secondary metabolism. In many biological systems, monooxygenases are involved in:

Metabolism of Xenobiotics: They are crucial for breaking down foreign compounds, such as pollutants and drugs, transforming them into less toxic and more easily excretable forms. fiveable.me

Biosynthesis: They participate in the creation of complex natural products, including hormones and secondary metabolites like isoflavonoids. researchgate.netontosight.ai

Catabolism: They initiate the degradation of various organic compounds, contributing to nutrient cycling in ecosystems. fiveable.mefrontiersin.org

Monooxygenases often require cofactors, such as NADPH, and prosthetic groups like flavins or heme, to activate molecular oxygen for the reaction. fiveable.meresearchgate.netmdpi.com

General Characteristics of Monooxygenases
Primary Function Catalyze the incorporation of one oxygen atom from O₂ into a substrate. fiveable.meresearchgate.net
Key Roles Metabolism of foreign compounds, biosynthesis of natural products, degradation of pollutants. fiveable.meresearchgate.net
Selectivity Often exhibit high chemo-, regio-, and/or enantioselectivity. researchgate.net
Cofactor Requirement Frequently require cofactors like NADPH or NADH for electron transfer. fiveable.memdpi.com
Biotechnological Relevance Attractive as biocatalysts for producing fine chemicals and pharmaceuticals. researchgate.netmdpi.com

Rationale for Investigating Formononetin 2'-Monooxygenase Activity

The investigation into Formononetin 2'-monooxygenase is driven by the need to understand fundamental plant biochemistry and to harness enzymatic power for biotechnological applications.

Studying Formononetin 2'-monooxygenase is essential for mapping the complete biosynthetic pathways of important plant defense compounds. As this enzyme catalyzes a key hydroxylation step leading to the formation of pterocarpan phytoalexins in legumes, its characterization helps to clarify how plants defend themselves against microbial pathogens. encyclopedia.pubgenome.jp Understanding the sequence of enzymatic reactions, their regulation, and their substrate specificity provides a detailed picture of plant secondary metabolism and its evolutionary adaptations.

Monooxygenases are powerful tools for biotechnology due to their ability to perform specific and difficult chemical transformations under mild conditions. researchgate.netmdpi.com The study of Formononetin 2'-monooxygenase contributes to the growing field of metabolic engineering, where biosynthetic pathways are introduced into microorganisms or other plants to produce valuable compounds. nih.govfrontiersin.org

By understanding and isolating the gene for this enzyme, it becomes possible to:

Produce Novel Compounds: Introduce the enzyme into engineered microbes to produce 2'-hydroxyformononetin or other hydroxylated isoflavonoids, which can then be tested for enhanced biological activities. nih.gov

Improve Crop Resilience: Engineer crop plants to produce specific phytoalexins, potentially enhancing their resistance to diseases. nih.gov

Develop Biocatalysts: Utilize the enzyme as a biocatalyst for the targeted synthesis of complex organic molecules for the pharmaceutical or chemical industries. mdpi.commdpi.commdpi-res.com The high selectivity of enzymes like Formononetin 2'-monooxygenase avoids the need for many of the harsh reagents and protection/deprotection steps common in traditional chemical synthesis. nih.gov

Properties

CAS No.

133249-58-8

Molecular Formula

B2H30O17Zn2

Origin of Product

United States

Discovery and Identification of Formononetin 2 Monooxygenase

Enzymatic Assay Development for Formononetin (B1673546) 2'-Monooxygenase Activity

To confirm the function of a candidate enzyme and to study its catalytic properties, a reliable enzymatic assay is essential. The development of such an assay for formononetin 2'-monooxygenase requires careful consideration of substrate availability, product detection, and reaction conditions.

The enzymatic assay for formononetin 2'-monooxygenase utilizes formononetin as the substrate. The reaction product is 2'-hydroxyformononetin (B191511). nih.gov The detection and quantification of the substrate and product are typically achieved using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). nih.govmdpi.com These techniques allow for the separation of formononetin and 2'-hydroxyformononetin from other reaction components and their precise quantification.

Table 2: Substrate and Product of the Formononetin 2'-Monooxygenase Reaction

CompoundRole in ReactionChemical Formula
FormononetinSubstrateC₁₆H₁₂O₄
2'-HydroxyformononetinProductC₁₆H₁₂O₅

The in vitro characterization of formononetin 2'-monooxygenase requires the optimization of several reaction parameters to ensure maximal and reproducible enzyme activity. As a cytochrome P450 enzyme, it requires a cofactor, typically NADPH, and molecular oxygen. wikipedia.org Key parameters to optimize include:

pH: The optimal pH for the enzymatic reaction is determined by testing a range of buffer systems.

Temperature: The temperature at which the enzyme exhibits the highest activity is identified.

Cofactor Concentration: The concentration of NADPH is varied to determine the saturating concentration needed for maximal reaction velocity.

Enzyme and Substrate Concentration: The concentrations of the enzyme and formononetin are optimized to ensure the reaction rate is proportional to the enzyme concentration and that the substrate is not limiting.

For cytochrome P450 enzymes, which are often membrane-bound, assays are frequently conducted using microsomal preparations isolated from the source organism or from a heterologous expression system.

Purification and Isolation of Native Formononetin 2'-Monooxygenase

The purification of native formononetin 2'-monooxygenase from a biological source is a multi-step process aimed at isolating the enzyme to homogeneity while preserving its catalytic activity. A general purification scheme would likely involve the following steps:

Crude Extract Preparation: The plant tissue is homogenized in a suitable buffer to release the cellular proteins.

Ammonium (B1175870) Sulfate (B86663) Precipitation: The crude extract is subjected to fractional precipitation with ammonium sulfate to enrich for the protein of interest.

Chromatographic Separations: The partially purified protein fraction is then subjected to a series of column chromatography steps. These may include:

Size-Exclusion Chromatography: To separate proteins based on their molecular size.

Ion-Exchange Chromatography: To separate proteins based on their net charge.

Affinity Chromatography: If a specific ligand or antibody for the enzyme is available, this technique can provide a high degree of purification in a single step.

The purity of the enzyme at each stage is monitored by techniques such as SDS-PAGE, and the enzymatic activity is measured using the developed assay.

Molecular Biology and Genetic Aspects of Formononetin 2 Monooxygenase

Gene Cloning and Recombinant Expression of Formononetin (B1673546) 2'-Monooxygenase

The isolation and functional characterization of the gene encoding formononetin 2'-monooxygenase have been achieved from several plant species, providing valuable insights into its molecular biology. These studies have enabled the production of the recombinant enzyme, facilitating detailed biochemical analysis.

Vector Selection and Plasmid Construction

The cloning of the isoflavone (B191592) 2'-hydroxylase (I2'H) gene has been successfully accomplished using various expression vectors tailored for different host systems. In a study involving the I2'H from Astragalus membranaceus var. mongolicus (AmI2'H), researchers utilized two different vectors for expression in Escherichia coli: pET-28a(+) and pCWori(+). nih.gov The gene sequence was modified to enhance expression and solubility. nih.gov The pET-28a(+) vector, in particular, was shown to be highly effective, yielding larger quantities of the target protein with greater purity compared to the pCWori(+) vector. nih.gov

For expression in eukaryotic systems such as Arabidopsis thaliana, the pCAMBIA-3301 vector has been employed. In the case of the safflower (Carthamus tinctorius) I2'H gene, CtCYP81E8, the recombinant vector was constructed and inserted into Agrobacterium tumefaciens (strain EHA105) for subsequent plant transformation. mdpi.com

Comparison of Expression Vectors for Isoflavone 2'-Hydroxylase (AmI2'H) in E. coli nih.gov
VectorExpression EfficiencyPurity of Target Protein
pET-28a(+)HighHigh
pCWori(+)Lower than pET-28a(+)Lower than pET-28a(+)

Host System Selection for Heterologous Expression

The choice of a host system for expressing a eukaryotic membrane-bound protein like formononetin 2'-monooxygenase is critical for obtaining a functionally active enzyme. Both prokaryotic and eukaryotic systems have been successfully utilized.

Escherichia coli is a common choice for heterologous expression due to its rapid growth and ease of genetic manipulation. The BL21(DE3) strain of E. coli has been used to express AmI2'H. mdpi.com For the expression of fungal peroxygenases, which are also heme-thiolate enzymes, E. coli has been shown to be a convenient and effective system for producing soluble and active enzymes. csic.es

Yeast, particularly Saccharomyces cerevisiae, is another widely used eukaryotic host system. It offers the advantage of having a membrane structure, the endoplasmic reticulum, which is the native location for cytochrome P450 enzymes. nih.govmedcraveonline.com Functional characterization of I2'H from Medicago truncatula was achieved through expression in yeast, where the recombinant enzymes were localized in the microsomal fraction. nih.gov

For in planta functional analysis, Arabidopsis thaliana has been used as a host system. The floral dip method is a common technique for transforming Arabidopsis with the gene of interest, allowing for the study of the enzyme's function within a plant context. mdpi.com

Expression Optimization Strategies in Prokaryotic and Eukaryotic Systems

Maximizing the yield of functional recombinant formononetin 2'-monooxygenase often requires specific optimization strategies. In prokaryotic systems like E. coli, the gene sequence of AmI2'H was modified to improve both protein expression and solubility. nih.gov The culture conditions are also crucial; for instance, induction with isopropyl-β-ᴅ-thiogalactopyranoside (IPTG) at a lower temperature (e.g., 16°C) can enhance the proper folding and yield of the recombinant protein. mdpi.com

In yeast expression systems, the efficiency of P450 expression can be enhanced by modifying the yeast strain or the expression plasmid. medcraveonline.com Co-expression with a cytochrome P450 reductase is often necessary for full catalytic activity.

Genomic Organization and Evolutionary Analysis

Understanding the genomic structure and evolutionary history of the gene encoding formononetin 2'-monooxygenase provides insights into its regulation and its relationship to other enzymes involved in plant metabolism.

Gene Structure and Intron-Exon Architecture

The gene encoding isoflavone 2'-hydroxylase, a member of the CYP81E subfamily, exhibits a characteristic intron-exon structure. A study on the CtCYP81E gene family in safflower revealed that the majority of these genes have a conserved exon-intron arrangement. mdpi.com For example, the CtCYP81E genes in safflower typically contain between one and three exons. mdpi.com Specifically, many of these genes have two or three exons. mdpi.com The intron lengths can vary significantly, ranging from 126 to 5946 base pairs in safflower, which is consistent with the intron lengths observed in other plant P450 genes. mdpi.com This conserved genomic architecture suggests a common evolutionary origin and functional constraints on the gene's structure.

Physicochemical Properties of Safflower CYP81E Subfamily Proteins mdpi.com
ProteinAmino Acid CountMolecular Weight (kDa)Isoelectric Point (pI)
CtCYP81E151658.838.77
CtCYP81E250758.078.06
CtCYP81E350157.297.31
CtCYP81E648455.438.83
CtCYP81E850858.267.81
CtCYP81E911512.974.74
CtCYP81E1021224.389.35
CtCYP81E1451659.018.77

Phylogenetic Relationships with Other Monooxygenases

Phylogenetic analysis of formononetin 2'-monooxygenase places it within the CYP81E subfamily of cytochrome P450s. These enzymes are part of the larger CYP71 clan, which is known for its role in plant secondary metabolism. mdpi.com Phylogenetic trees constructed using the amino acid sequences of these enzymes show that they cluster together, indicating a close evolutionary relationship. mdpi.com

For instance, a phylogenetic analysis of the CtCYP81E proteins from safflower with P450s from Arabidopsis demonstrated that all the identified CtCYP81E members belong to the A-type CYP71 clan. mdpi.com This evolutionary relationship suggests that the genes encoding isoflavone 2'-hydroxylases arose from gene duplication events and have since diversified to perform specific roles in the biosynthesis of various flavonoid compounds in different plant species. nih.gov The close relationship with other monooxygenases involved in flavonoid biosynthesis, such as flavanone (B1672756) 2-hydroxylase (F2H), highlights the evolutionary recruitment of P450 enzymes for the production of a wide array of secondary metabolites. mdpi.com

Transcriptional and Translational Regulation of Formononetin 2'-Monooxygenase Gene Expression

The expression of formononetin 2'-monooxygenase, more formally known as isoflavone 2'-hydroxylase (I2'H), is a finely regulated process at both the transcriptional and translational levels. This enzyme, a member of the cytochrome P450 family—specifically the CYP81E subfamily—plays a pivotal role in the biosynthesis of isoflavonoid-derived compounds in plants. nih.govexpasy.org The regulation of its corresponding gene is crucial for mediating plant responses to various developmental cues and environmental challenges.

Promoter Analysis and Regulatory Elements

The transcriptional control of the isoflavone 2'-hydroxylase gene is dictated by the presence of specific cis-regulatory elements within its promoter region. These elements serve as binding sites for transcription factors that can either activate or repress gene expression. Analysis of the promoter regions of different I2'H genes, particularly in leguminous plants like Medicago truncatula and safflower (Carthamus tinctorius), has revealed a complex array of regulatory motifs. mdpi.comnih.govnih.gov

In a study on safflower, the promoter analysis of a putative CtCYP81E8 gene, which encodes an isoflavone 2'-hydroxylase, identified several cis-elements associated with plant growth, development, and stress responses. mdpi.comnih.gov This suggests a multifaceted regulatory network governing its expression. Similarly, in Medicago truncatula, the promoters of different CYP81E genes exhibit distinct sets of regulatory elements, leading to differential expression patterns. nih.gov For instance, the promoter of one I2'H gene might be more responsive to signals related to pathogen defense, while another might be more attuned to developmental signals. nih.gov

Some of the key cis-regulatory elements found in the promoters of isoflavone 2'-hydroxylase and related genes in the isoflavonoid (B1168493) pathway include:

TATA-box and CAAT-box: These are core promoter elements essential for the initiation of transcription.

MYB recognition sites: These are binding sites for MYB transcription factors, which are known to be major regulators of the isoflavonoid biosynthetic pathway. frontiersin.org

Light-responsive elements: These elements, such as the G-box and I-box, indicate that the gene's expression can be modulated by light. mdpi.com

Hormone-responsive elements: Elements responsive to hormones like abscisic acid (ABA), salicylic (B10762653) acid (SA), and methyl jasmonate (MeJA) are frequently found, underscoring the role of these signaling molecules in regulating I2'H expression. mdpi.commdpi.com

Stress-responsive elements: These include elements that respond to drought, low temperature, and other abiotic stresses, highlighting the enzyme's role in plant adaptation.

The following table summarizes some of the identified cis-regulatory elements in the promoter region of an isoflavone 2'-hydroxylase gene from safflower (CtCYP81E8), illustrating the diverse regulatory inputs.

Regulatory Element CategorySpecific Element ExamplesPutative Function
Core Promoter Elements TATA-box, CAAT-boxBasal transcription machinery binding
Light-Responsive G-box, I-box, Sp1Regulation of gene expression by light
Hormone-Responsive ABRE (ABA), TCA-element (SA), CGTCA-motif (MeJA)Modulation by plant hormones
Stress-Responsive MBS (drought), LTR (low temperature)Response to abiotic environmental stresses
Developmental CAT-box, O2-siteRegulation during plant growth and development

This table is a representation based on findings from promoter analysis of genes in the CYP81E family and related pathways.

The differential combination of these cis-regulatory elements in the promoters of various I2'H genes within a single plant species allows for a highly specific and nuanced regulation of their expression, enabling the plant to fine-tune the production of isoflavonoids in response to precise developmental and environmental signals. nih.govnih.gov

Environmental and Developmental Modulators of Expression

The expression of isoflavone 2'-hydroxylase is dynamically modulated by a variety of external environmental stimuli and internal developmental programs. This regulation ensures that the production of 2'-hydroxylated isoflavonoids occurs at the right time and place to fulfill their biological functions, which range from defense against pathogens to signaling in symbiotic relationships. frontiersin.orgnih.gov

Environmental Modulators:

The expression of I2'H genes is significantly influenced by both biotic and abiotic environmental stresses.

Biotic Stress: In leguminous plants, isoflavonoids act as phytoalexins, which are antimicrobial compounds produced in response to pathogen attack. The expression of I2'H genes is often induced upon infection by fungi or bacteria. nih.gov This induction is a key part of the plant's defense mechanism.

Abiotic Stress: Various abiotic stresses have been shown to modulate the expression of I2'H genes.

Methyl Jasmonate (MeJA): This plant hormone, often associated with stress responses, is a potent inducer of I2'H gene expression. In safflower, the transcript levels of CtCYP81E8 showed a significant increase upon treatment with MeJA, peaking at 48 hours post-treatment. mdpi.comnih.gov

Drought and Light/Dark Conditions: Studies in safflower have demonstrated that drought stress, as well as changes in light conditions, can alter the expression of the CtCYP81E8 gene. The expression was observed to be upregulated under both drought and dark conditions, suggesting a role for the enzyme in adaptation to these stresses. mdpi.com

UV-B Irradiation: In soybean sprouts, persistent UV-B exposure has been shown to increase the accumulation of certain isoflavones, indicating an upregulation of the biosynthetic pathway, which would include isoflavone 2'-hydroxylase. elsevierpure.com

Nutrient Availability: Nitrogen deficiency has been found to significantly increase the secretion of isoflavones from soybean roots, suggesting an upregulation of their biosynthesis under these conditions. elsevierpure.com

The following table provides a summary of the observed effects of various environmental modulators on the expression of isoflavone 2'-hydroxylase genes.

Environmental ModulatorPlant SpeciesObserved Effect on I2'H Gene ExpressionReference
Methyl Jasmonate SafflowerUpregulation mdpi.comnih.gov
Drought SafflowerUpregulation mdpi.com
Darkness SafflowerUpregulation mdpi.com
Pathogen Elicitors Medicago truncatulaUpregulation nih.gov
UV-B Irradiation SoybeanImplied Upregulation elsevierpure.com
Nitrogen Deficiency SoybeanImplied Upregulation elsevierpure.com

Developmental Modulators:

The expression of isoflavone 2'-hydroxylase is also under strict developmental control, with transcript levels varying across different tissues and developmental stages.

Tissue-Specific Expression: In Medicago truncatula, differential tissue-specific expression of I2'H genes has been observed. For instance, some I2'H genes are more highly expressed in the roots, which is consistent with the role of isoflavonoids as signaling molecules in the establishment of symbiosis with nitrogen-fixing rhizobia. nih.govnih.gov

Developmental Stage-Specific Expression: The expression of I2'H genes can change throughout the life cycle of the plant. In safflower, the expression of CtCYP81E8 varied across different flowering stages, correlating with the accumulation of flavonoid metabolites. mdpi.com In soybean, the secretion of isoflavones from the roots, and likely the expression of the biosynthetic genes, is higher during the vegetative stages of growth. elsevierpure.com

This complex regulation at both the transcriptional and translational levels ensures that the production of 2'-hydroxylated isoflavonoids is tightly controlled, allowing the plant to respond effectively to a wide range of internal and external signals.

Enzymatic Characterization and Mechanistic Studies of Formononetin 2 Monooxygenase

Kinetic Analysis of Formononetin (B1673546) 2'-Monooxygenase Activity

The catalytic efficiency and reaction rate of formononetin 2'-monooxygenase are defined by its kinetic parameters. These parameters provide insights into the enzyme's affinity for its substrate and its maximum catalytic turnover rate.

Influence of Temperature and pH on Catalytic Efficiency

The catalytic activity of formononetin 2'-monooxygenase, like all enzymes, is significantly influenced by environmental factors such as temperature and pH.

Temperature: Generally, enzyme activity increases with temperature up to an optimal point, beyond which the enzyme begins to denature, leading to a rapid loss of activity. For many plant cytochrome P450 enzymes, the optimal temperature for activity is typically in the range of 25-40°C.

pH: The pH of the reaction environment affects the ionization state of amino acid residues in the enzyme's active site and can also influence substrate binding. Cytochrome P450 enzymes typically exhibit optimal activity within a pH range of 7.0 to 8.0. For instance, studies on other recombinant CYP450 enzymes have shown a broad pH tolerance, with optimal activity often observed near neutrality (pH 7.4) rsisinternational.org.

Specific studies determining the precise optimal temperature and pH for formononetin 2'-monooxygenase are needed to fully characterize its catalytic efficiency under different conditions.

Substrate Specificity and Promiscuity of Formononetin 2'-Monooxygenase

The ability of an enzyme to recognize and act upon specific substrates is a key aspect of its function. Formononetin 2'-monooxygenase exhibits a degree of substrate specificity, primarily acting on isoflavonoid (B1168493) structures.

Evaluation of Formononetin Analogues and Related Isoflavonoids

Research has shown that isoflavone (B191592) 2'-hydroxylases can act on a range of isoflavone substrates. The enzyme from licorice (Glycyrrhiza echinata), identified as CYP81E1, has been demonstrated to catalyze the 2'-hydroxylation of not only formononetin but also daidzein (B1669772) and genistein (B1671435) nih.gov. This indicates a degree of substrate promiscuity within the isoflavone class.

The evaluation of a broader range of formononetin analogues with modifications at different positions on the isoflavone scaffold would be necessary to fully elucidate the substrate tolerance of the enzyme. Such studies would involve synthesizing or isolating these analogues and testing them as potential substrates in enzymatic assays.

Identification of Preferred Substrate Motifs

Based on the known substrates, the preferred structural motif for isoflavone 2'-hydroxylase appears to be the core isoflavone skeleton (3-phenylchromen-4-one). The enzyme recognizes and hydroxylates isoflavones with different substitution patterns on the A and B rings, such as a hydroxyl group at the 7-position (daidzein) or hydroxyl groups at the 5 and 7 positions (genistein), in addition to the 7-hydroxy-4'-methoxy substitution of formononetin. This suggests that the enzyme's active site can accommodate variations in the methoxy (B1213986) and hydroxyl groups on the isoflavone structure.

Cofactor Requirements and Role of Redox Partners in Formononetin 2'-Monooxygenase Catalysis

As a cytochrome P450 monooxygenase, the catalytic activity of formononetin 2'-monooxygenase is dependent on the presence of specific cofactors and redox partners to facilitate the transfer of electrons required for the activation of molecular oxygen.

The essential components for this reaction are:

NADPH: Nicotinamide adenine (B156593) dinucleotide phosphate, in its reduced form (NADPH), serves as the primary source of reducing equivalents (electrons).

Cytochrome P450 Reductase (CPR): This flavoprotein is the obligate redox partner for microsomal cytochrome P450 enzymes. CPR transfers electrons from NADPH to the heme center of the P450 enzyme, which is essential for the activation of molecular oxygen and subsequent hydroxylation of the substrate.

The catalytic cycle involves the binding of the isoflavone substrate to the P450 enzyme, followed by a series of electron transfer steps from NADPH via CPR to the heme iron. This process leads to the formation of a highly reactive oxygen species that ultimately hydroxylates the substrate at the 2'-position.

Interactive Data Table: Cofactors and Redox Partners in Formononetin 2'-Monooxygenase Catalysis

ComponentClassFunction
Formononetin 2'-Monooxygenase Cytochrome P450 EnzymeBinds substrate and catalyzes hydroxylation
NADPH CofactorProvides reducing equivalents (electrons)
Cytochrome P450 Reductase (CPR) Redox Partner (Flavoprotein)Transfers electrons from NADPH to the P450 enzyme
**Molecular Oxygen (O₂) **CosubstrateThe source of the hydroxyl group oxygen atom

Characterization of Electron Donors (e.g., NADPH, FAD)

The catalytic activity of Formononetin 2'-monooxygenase is entirely dependent on reducing equivalents provided by external electron donors. The primary electron donor for this class of microsomal cytochrome P450 enzymes is Nicotinamide Adenine Dinucleotide Phosphate (NADPH). wikipedia.orgfrontiersin.org NADPH provides a hydride ion (a proton and two electrons), which initiates the electron transfer process required for the activation of molecular oxygen. nih.gov

The electrons from NADPH are not transferred directly to the monooxygenase. Instead, they are passed to a flavin-containing partner enzyme, which utilizes Flavin Adenine Dinucleotide (FAD) as a cofactor. FAD is capable of accepting two electrons from NADPH. frontiersin.org This flavoprotein reductase is an essential component of the monooxygenase system. Two-component flavoprotein monooxygenases, in general, rely on a NAD(P)H-dependent flavin reductase to supply the reduced flavin required for oxygen activation. nih.govresearchgate.net

ComponentTypeRole in Electron Transfer
NADPH Coenzyme / Electron DonorThe ultimate source of reducing equivalents (provides two electrons and a proton).
FAD Prosthetic Group / CofactorHoused within the reductase partner, it accepts the two electrons from NADPH.
FMN Prosthetic Group / CofactorAlso housed within the reductase, it accepts electrons from FAD one at a time for transfer to the P450.

This table provides a summary of the key electron-donating components and their roles in the Formononetin 2'-monooxygenase system.

Interaction with Cytochrome P450 Reductases or Ferredoxins

As a microsomal cytochrome P450 enzyme, Formononetin 2'-monooxygenase requires a functional interaction with a dedicated redox partner to receive the electrons originating from NADPH. nih.gov The obligatory electron supplier for microsomal CYPs is NADPH-cytochrome P450 oxidoreductase (CPR). frontiersin.orgnih.gov This reductase is a crucial flavoprotein that contains both FAD and Flavin Mononucleotide (FMN). frontiersin.org

The interaction between the monooxygenase and CPR is essential for catalysis and is primarily driven by electrostatic interactions between the proteins. nih.gov The electron transfer follows a sequential path:

NADPH binds to the CPR and transfers two electrons to the FAD cofactor.

The electrons are then transferred intramolecularly within CPR from FAD to FMN. FMN acts as a one-electron carrier.

The FMN domain of CPR transfers the electrons one at a time to the heme iron center of the Formononetin 2'-monooxygenase, reducing it to facilitate oxygen binding and activation. frontiersin.org

This protein-protein interaction ensures a controlled and efficient flow of electrons, which is fundamental for the monooxygenase's catalytic function. nih.gov

Catalytic Mechanism of Oxygen Activation and Substrate Hydroxylation

The catalytic mechanism of Formononetin 2'-monooxygenase follows the general paradigm of cytochrome P450 enzymes, which involves a complex cycle to activate molecular oxygen (O₂) for the insertion of one oxygen atom into the substrate, while the other is reduced to water. wikipedia.orgnih.gov

The cycle begins with the binding of the substrate, formononetin, to the active site of the enzyme. This is followed by the transfer of the first electron from CPR, which reduces the heme iron from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state. Molecular oxygen then binds to the ferrous heme, forming a ferrous-dioxy complex. The transfer of a second electron from CPR initiates the cleavage of the O-O bond. This process, aided by proton transfers, results in the scission of the bond, releasing a molecule of water and generating a highly potent oxidizing species known as Compound I. nih.gov This intermediate is responsible for abstracting a hydrogen atom from the 2'-position of the formononetin B-ring and subsequently inserting the hydroxyl group, a process often referred to as an "oxygen rebound" mechanism. Once the 2'-hydroxyformononetin (B191511) product is formed, it dissociates from the active site, returning the enzyme to its initial ferric resting state. nih.gov

Elucidation of Reaction Intermediates

The catalytic cycle of cytochrome P450 enzymes like Formononetin 2'-monooxygenase proceeds through several distinct and transient reaction intermediates. These have been characterized extensively in various P450 systems. nih.gov For flavin-dependent monooxygenases, key intermediates include flavin-peroxides and flavin-hydroperoxides, which are the primary oxidizing species. nih.gov For heme-based P450s, the critical intermediates are centered around the heme iron.

Key intermediates in the P450 catalytic cycle include:

Ferric-peroxo (Fe³⁺-O₂²⁻) : Formed after the addition of the second electron to the ferrous-dioxy complex. nih.gov

Ferric-hydroperoxo (Fe³⁺-OOH) : Generated upon the protonation of the distal oxygen of the ferric-peroxo species. nih.gov

Compound I (Fe⁴⁺=O P•⁺) : A high-valent iron(IV)-oxo porphyrin π-cation radical, this is the principal oxidizing intermediate responsible for substrate hydroxylation. It is formed following a second protonation and the subsequent heterolytic cleavage of the O-O bond of the ferric-hydroperoxo intermediate, releasing water. nih.gov

In some flavoenzymes, an FAD C(4a)-peroxide intermediate is the species that directly reacts with the substrate to perform oxygenation. nih.gov

Reaction IntermediateChemical Formula/StateRole in Catalysis
Ferrous-dioxy complexFe²⁺-O₂Formed by the binding of molecular oxygen to the reduced heme iron.
Ferric-peroxo species[FeO₂]⁺A short-lived species formed after the second electron reduction.
Ferric-hydroperoxo species[FeOOH]²⁺The direct precursor to the primary oxidizing species; formed by protonation.
Compound I[(P•⁺)Fe⁴⁺=O]The highly reactive ferryl intermediate that directly hydroxylates the substrate.

This table outlines the key reaction intermediates involved in the catalytic cycle of a typical cytochrome P450 monooxygenase.

Isotopic Labeling Studies to Probe Reaction Pathway

Isotopic labeling is a powerful technique used to elucidate the intricate mechanisms of enzyme-catalyzed reactions, including those of monooxygenases. wikipedia.orgnih.gov By replacing an atom in a substrate or cosubstrate with one of its heavier, stable isotopes (e.g., ²H, ¹³C, ¹⁸O), researchers can track the movement and fate of atoms throughout the reaction pathway. wikipedia.orgnih.gov

While specific isotopic labeling studies on Formononetin 2'-monooxygenase are not extensively documented, the principles of this methodology are broadly applied to investigate P450 mechanisms:

¹⁸O₂ Labeling : Experiments conducted in an atmosphere containing ¹⁸O₂ are used to definitively prove the source of the oxygen atom incorporated into the substrate. For monooxygenases, these studies confirm that the oxygen atom in the newly formed hydroxyl group originates from diatomic oxygen (O₂) and not from water. wikipedia.org

Deuterium (B1214612) Labeling : By synthesizing a substrate in which the hydrogen atom at the site of hydroxylation is replaced with deuterium (²H), one can measure the kinetic isotope effect (KIE). A significant KIE (a slower reaction rate with the deuterated substrate) indicates that the cleavage of the C-H bond is a rate-determining step in the catalytic mechanism, which is characteristic of the P450 hydroxylation pathway. wikipedia.org

These labeling experiments provide direct, mechanistic insights that complement kinetic and structural data, helping to build a complete picture of the enzyme's catalytic strategy. nih.gov

Structural Biology of Formononetin 2 Monooxygenase

Three-Dimensional Structure Determination

The determination of the three-dimensional structure of an enzyme is fundamental to understanding its function. Techniques such as X-ray crystallography, cryo-electron microscopy (Cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy are the primary methods used for this purpose. However, a comprehensive search of protein structure databases and scientific literature yielded no entries or studies detailing the 3D structure of Formononetin (B1673546) 2'-Monooxygenase.

Active Site Architecture and Substrate Binding Pocket Analysis

Analysis of an enzyme's active site is crucial for understanding its catalytic mechanism and substrate specificity. This typically follows the determination of the enzyme's 3D structure. Given the lack of a resolved structure for Formononetin 2'-Monooxygenase, no direct experimental analysis of its active site architecture is available.

Conformational Dynamics and Allosteric Regulation

The catalytic efficiency and specificity of enzymes are not dictated solely by the static structure of their active site but are profoundly influenced by their dynamic nature and the potential for allosteric regulation. Formononetin 2'-monooxygenase, a member of the cytochrome P450 (CYP) superfamily, is presumed to be governed by these principles. While detailed structural dynamic studies specifically on formononetin 2'-monooxygenase are limited, a wealth of information from the broader CYP enzyme family provides a framework for understanding its function.

Insights into Enzyme Flexibility and the Catalytic Cycle

The generally accepted catalytic cycle for CYP enzymes, which formononetin 2'-monooxygenase is expected to follow, involves several key stages. These stages are accompanied by movements in the protein structure to accommodate the substrate, interact with redox partners, and facilitate the chemical reaction. For instance, substrate binding can induce a conformational change that triggers the first electron transfer.

Table 1: Key Stages of the General Cytochrome P450 Catalytic Cycle

StageDescription
1. Substrate Binding The substrate, such as formononetin, binds to the active site of the enzyme.
2. First Electron Reduction The enzyme-substrate complex receives an electron from a redox partner, typically NADPH-cytochrome P450 reductase.
3. Dioxygen Binding Molecular oxygen binds to the reduced heme iron in the active site.
4. Second Electron Reduction A second electron is transferred to the enzyme-substrate-dioxygen complex.
5. O-O Bond Cleavage The dioxygen bond is cleaved, leading to the formation of water and a highly reactive iron-oxo intermediate.
6. Substrate Hydroxylation The iron-oxo intermediate transfers an oxygen atom to the substrate, forming the hydroxylated product.
7. Product Release The product, 2'-hydroxyformononetin (B191511), is released from the active site, returning the enzyme to its initial state.

The flexibility of the enzyme is crucial throughout this cycle. The active site must be able to open to allow substrate entry and product departure, and then adopt a more closed conformation to facilitate the hydroxylation reaction. These dynamic motions are essential for the enzyme's catalytic function.

Identification of Allosteric Modulators

Allosteric modulation is a fundamental mechanism of enzyme regulation where a molecule binds to a site on the enzyme other than the active site (an allosteric site) to alter the enzyme's activity. wikipedia.org Allosteric modulators can be positive (enhancing activity), negative (inhibiting activity), or neutral. wikipedia.org This regulation is achieved through conformational changes that are transmitted from the allosteric site to the active site.

In the context of the cytochrome P450 superfamily, allosteric regulation is a well-documented phenomenon that can influence substrate specificity and metabolic rates. However, specific allosteric modulators for formononetin 2'-monooxygenase (CYP81E1) have not been extensively reported in scientific literature. The search for and characterization of such modulators would be a valuable area for future research, as it could provide tools to probe the enzyme's function and potentially modulate isoflavonoid (B1168493) metabolic pathways in plants.

Biological Role and Physiological Significance of Formononetin 2 Monooxygenase

Localization and Compartmentalization within Biological Systems

The specific location of Formononetin (B1673546) 2'-monooxygenase within the cell is critical for its function and integration into the broader isoflavonoid (B1168493) metabolic network.

As a characteristic cytochrome P450 monooxygenase, Formononetin 2'-monooxygenase is a membrane-bound protein. nih.gov Studies involving green fluorescent protein (GFP) fusions of the enzyme have definitively localized it to the endoplasmic reticulum (ER). nih.govnih.gov This association with the ER membrane is essential, as it positions the enzyme in close proximity to its redox partners and other enzymes in the metabolic pathway.

The expression of genes encoding Formononetin 2'-monooxygenase is highly regulated and varies depending on the tissue, developmental stage, and environmental conditions. This controlled expression ensures that the production of complex phytoalexins occurs only when and where it is needed.

Tissue Specificity: In Medicago truncatula, genes for isoflavone (B191592) 2'-hydroxylases exhibit differential expression patterns, with significant expression often found in roots, the primary site of symbiotic interactions and a common point of pathogen entry. nih.govnih.gov

Developmental Regulation: In safflower (Carthamus tinctorius), the expression of a putative isoflavone 2'-hydroxylase gene (CtCYP81E8) changes significantly across different flowering stages, showing a strong correlation with the accumulation of flavonoid metabolites. mdpi.comnih.gov

Inducible Expression: The transcription of Formononetin 2'-monooxygenase is strongly induced by various biotic and abiotic stresses. Elicitors from pathogens, insect feeding, and signaling molecules like methyl jasmonate can significantly upregulate its gene expression, highlighting its role in inducible plant defense mechanisms. nih.govmdpi.com

Table 2: Expression Patterns of Formononetin 2'-Monooxygenase (Isoflavone 2'-hydroxylase)

Plant Species Tissue/Condition Expression Level Implied Function
Medicago truncatula Roots High Symbiosis, Pathogen Defense
Medicago truncatula Pathogen/Insect Attack Induced Phytoalexin Production
Carthamus tinctorius Full Flowering Stage Maximum Flavonoid Accumulation

Interaction with Other Enzymes in Multienzyme Complexes or Metabolons

The enzymes involved in isoflavonoid biosynthesis are believed to be organized into multienzyme complexes, often referred to as metabolons, to ensure efficient metabolic flux and prevent the diffusion of reactive intermediates. nih.govnih.gov These complexes are typically anchored to the surface of the endoplasmic reticulum.

Table 3: List of Compounds Mentioned

Compound Name Chemical Class
Formononetin Isoflavone
Daidzein (B1669772) Isoflavone
2'-Hydroxyformononetin (B191511) Isoflavone
2'-Hydroxydaidzein Isoflavone
Medicarpin (B1676140) Pterocarpan (B192222)
Pisatin Pterocarpan
2,7,4'-trihydroxyisoflavanone Isoflavanone

Biotechnological Applications of Formononetin 2 Monooxygenase

Engineered Biosynthesis of Value-Added Products

The genetic and biochemical characterization of formononetin (B1673546) 2'-monooxygenase has paved the way for its use in engineered biosynthetic pathways. By harnessing this enzyme's catalytic activity, it is possible to produce valuable hydroxylated isoflavonoids that are otherwise difficult to synthesize chemically.

In Vitro Enzymatic Synthesis of Hydroxylated Isoflavonoids

The in vitro synthesis of hydroxylated isoflavonoids using formononetin 2'-monooxygenase offers a controlled environment for producing specific compounds. This approach typically involves the use of purified recombinant enzymes or crude protein extracts from microbial hosts expressing the enzyme. The reaction mixture contains the substrate, such as formononetin, and necessary cofactors, primarily NADPH and a cytochrome P450 reductase to facilitate electron transfer.

Kinetic studies of enzymes with similar functions, such as 2-hydroxyisoflavanone (B8725905) dehydratase from leguminous plants, have demonstrated the feasibility of enzyme-dependent production of isoflavones in vitro. For instance, the production of formononetin from its precursor, 2,7-dihydroxy-4'-methoxyisoflavanone, has been clearly demonstrated in a controlled enzymatic reaction. nih.gov While specific kinetic data for formononetin 2'-monooxygenase is not extensively detailed in the available literature, the principles of using cytochrome P450 enzymes in vitro are well-established. The enzyme is known to act on formononetin, daidzein (B1669772), and genistein (B1671435). expasy.org

SubstrateEnzyme SystemProduct
FormononetinFormononetin 2'-Monooxygenase (CYP81E family) + CPR2'-Hydroxyformononetin (B191511)
DaidzeinIsoflavone (B191592) 2'-hydroxylase + CPR2'-Hydroxydaidzein
GenisteinIsoflavone 2'-hydroxylase + CPR2'-Hydroxygeinstein

Table 1: Examples of In Vitro Enzymatic Synthesis of Hydroxylated Isoflavonoids. This table illustrates the substrates and resulting products from the action of formononetin 2'-monooxygenase and related isoflavone 2'-hydroxylases in an in vitro setting.

Metabolic Engineering in Microbial or Plant Hosts for Enhanced Production

Metabolic engineering provides a powerful platform for the in vivo production of hydroxylated isoflavonoids by introducing the necessary biosynthetic genes into suitable microbial or plant hosts. Saccharomyces cerevisiae (yeast) and Escherichia coli are common microbial chassis for this purpose due to their well-characterized genetics and rapid growth. nih.govdtu.dknih.govresearchgate.netdoi.org

In the context of producing compounds downstream of formononetin, such as medicarpin (B1676140), researchers have successfully engineered yeast strains to express a suite of enzymes including isoflavone synthase, isoflavone O-methyltransferase, and formononetin 2'-monooxygenase. These engineered strains can convert precursor molecules into the desired hydroxylated isoflavonoids. For example, engineered S. cerevisiae has been used for the de novo production of various flavonoids, including those derived from formononetin, directly from glucose. nih.govdtu.dk

Host OrganismEngineered PathwayPrecursorProduct(s)
Saccharomyces cerevisiaeIsoflavonoid (B1168493) Biosynthesis PathwayGlucoseNaringenin, Liquiritigenin, Kaempferol, Quercetin
Saccharomyces cerevisiaeMedicarpin Biosynthesis PathwayFormononetin2'-Hydroxyformononetin, Vestitone, Medicarpin

Table 2: Examples of Metabolic Engineering for Isoflavonoid Production. This table showcases the use of engineered microbial hosts to produce various flavonoids, including precursors and downstream products related to formononetin 2'-monooxygenase activity.

Biocatalytic Potential for Chemical Synthesis

The high selectivity of formononetin 2'-monooxygenase makes it an attractive biocatalyst for specific chemical transformations that are challenging to achieve through traditional organic synthesis.

Regio- and Stereoselective Hydroxylation Reactions

Formononetin 2'-monooxygenase is a member of the cytochrome P450 superfamily, which is known for its ability to catalyze the regio- and stereoselective oxidation of a wide range of substrates. nih.gov This enzyme specifically hydroxylates the 2' position of the isoflavone B-ring. This high degree of regioselectivity is crucial for the synthesis of specific bioactive molecules. The pterocarpan (B192222) isoflavone glycinol, for instance, is formed from daidzein through a series of reactions that includes the action of an isoflavone 2'-hydroxylase. nih.gov

While formononetin is a primary substrate, some isoflavone 2'-hydroxylases exhibit activity towards other isoflavones such as daidzein and genistein. expasy.org The precise substrate specificity can vary between enzyme orthologs from different plant species. For example, 2-hydroxyisoflavanone dehydratase from Glycyrrhiza echinata is specific to 2,7-dihydroxy-4'-methoxyisoflavanone, while the soybean counterpart has broader specificity. nih.gov This highlights the potential for selecting or engineering enzymes with tailored substrate preferences for specific biocatalytic applications.

EnzymeSubstratePosition of HydroxylationProduct
Formononetin 2'-MonooxygenaseFormononetin2'2'-Hydroxyformononetin
Isoflavone 2'-hydroxylaseDaidzein2'2'-Hydroxydaidzein
Flavone 6-hydroxylaseChrysin, Apigenin6Baicalein, Scutellarein
Flavone 8-hydroxylaseChrysin8Norwogonin

Table 3: Regioselectivity of Formononetin 2'-Monooxygenase and Other Flavonoid Hydroxylases. This table provides examples of the specific hydroxylation positions catalyzed by different P450 monooxygenases on various flavonoid substrates.

Enzyme Immobilization and Reactor Design for Industrial Processes

For the industrial application of formononetin 2'-monooxygenase as a biocatalyst, enzyme immobilization is a critical step. Immobilization enhances enzyme stability, allows for continuous operation, and simplifies product purification. nih.govnih.gov Common methods for immobilizing cytochrome P450 enzymes include covalent attachment, adsorption, or entrapment on solid supports. nih.govresearchgate.net For instance, bacterial P450 systems have been successfully co-immobilized with their reductase partners on solid supports, retaining their catalytic activity. nih.govresearchgate.net

The design of bioreactors for immobilized P450 enzymes is crucial for process efficiency. Packed-bed reactors or membrane reactors are often employed for continuous processes. princeton.edunih.gov These reactor configurations facilitate substrate delivery and product removal while retaining the immobilized enzyme. The development of cofactor-free P450 systems, for example through photo-activated electron transfer, is an emerging area that could significantly improve the cost-effectiveness of these bioreactors. rsc.org Suspension cultures of insect cells co-expressing a cytochrome P450 and its reductase have also been used as "bioreactors" for the synthesis of P450-generated metabolites. princeton.edu

Immobilization MethodSupport MaterialReactor TypeAdvantages
Covalent AttachmentAgarose beads, Epoxy resinsPacked-Bed ReactorStrong enzyme binding, minimal leaching
AdsorptionPorous glass, SilicaFluidized-Bed ReactorSimple, mild conditions, preserves enzyme activity
EntrapmentAlginate gels, PolyacrylamideMembrane ReactorProtects enzyme from harsh environments
Co-immobilization of P450 and reductaseSolid support via protein fusionContinuous Flow ReactorEnsures proximity of catalytic partners

Table 4: Enzyme Immobilization and Bioreactor Configurations for P450 Monooxygenases. This table outlines common techniques for immobilizing P450 enzymes and the types of bioreactors in which they can be utilized for industrial-scale biocatalysis.

Development of Biosensors and Diagnostic Tools

The specificity of formononetin 2'-monooxygenase for its substrate can be exploited in the development of biosensors for the detection and quantification of formononetin and related isoflavonoids. These biosensors could have applications in food quality control, environmental monitoring, and medical diagnostics.

Yeast-based biosensors are a promising platform, where the yeast cells are engineered to produce a detectable signal, such as a color change or fluorescence, in the presence of the target analyte. nih.govresearchgate.netmdpi.comresearchgate.netnih.gov Such biosensors have been developed for a wide range of molecules. nih.govnih.gov An engineered yeast strain could be designed to link the metabolic activity of formononetin 2'-monooxygenase to a reporter gene.

Electrochemical biosensors represent another approach, where the enzymatic reaction is coupled to an electrode that measures changes in current, potential, or impedance. researchgate.netunive.itnih.govmdpi.commdpi.com The immobilization of formononetin 2'-monooxygenase on an electrode surface could allow for the direct detection of formononetin through the electrochemical changes associated with its hydroxylation. Cytochrome P450 enzymes have been successfully integrated into biosensors for monitoring drug levels. nih.gov While a specific biosensor utilizing formononetin 2'-monooxygenase has not been reported, the existing technologies for other P450 enzymes provide a clear roadmap for its development.

Biosensor TypePrinciple of DetectionPotential Application
Yeast-Based BiosensorGenetically engineered yeast produces a detectable signal (e.g., fluorescence) upon metabolism of formononetin.High-throughput screening of plant extracts for isoflavonoid content.
Electrochemical BiosensorImmobilized enzyme on an electrode generates an electrical signal upon reaction with formononetin.Rapid quantification of formononetin in food products or herbal medicines.
Optical BiosensorChanges in absorbance or fluorescence upon enzymatic conversion of formononetin.In-field environmental monitoring of phytoestrogens.

Table 5: Potential Biosensor Designs Utilizing Formononetin 2'-Monooxygenase. This table conceptualizes different types of biosensors that could be developed based on the catalytic activity of formononetin 2'-monooxygenase.

Utilizing Enzyme Specificity for Metabolite Detection

The high substrate specificity of isoflavone 2'-hydroxylase is a pivotal feature that can be harnessed for the development of highly selective assays for the detection and quantification of specific isoflavones, such as formononetin. The enzyme primarily recognizes and acts upon isoflavone substrates, while not acting on other classes of flavonoids like flavanones. nih.gov

The enzymatic reaction catalyzed by isoflavone 2'-hydroxylase involves the consumption of molecular oxygen and a reducing equivalent, typically NADPH, to introduce a hydroxyl group onto the formononetin molecule. This reaction leads to a measurable change in the concentration of the substrate (formononetin), the product (2'-hydroxyformononetin), or the co-substrate (NADPH). These changes can be monitored using various analytical techniques to indirectly quantify the initial amount of formononetin in a sample.

For example, a decrease in NADPH concentration can be monitored spectrophotometrically at 340 nm. In a closed system with known quantities of the enzyme and excess NADPH, the rate of NADPH consumption would be directly proportional to the concentration of formononetin. This forms the basis of a specific enzymatic assay. The specificity of such an assay would be significantly higher than conventional chemical assays due to the enzyme's selective binding to its target substrate.

Table 1: Substrate Specificity of Isoflavone 2'-Hydroxylase (CYP81E1)

Substrate ClassSpecific CompoundEnzyme ActivityProduct
IsoflavoneFormononetinYes2'-Hydroxyformononetin
IsoflavoneDaidzeinYes2'-Hydroxydaidzein
IsoflavoneGenisteinYesPutative 2'-hydroxylated product
Flavanone (B1672756)N/ANoNo product formed
Cinnamic Acid DerivativesN/ANoNo product formed

This table is a representation of findings from studies on the recombinant enzyme. nih.gov

Integration into Analytical Platforms

The integration of isoflavone 2'-hydroxylase into analytical platforms, such as biosensors, represents a promising avenue for the development of rapid, portable, and highly sensitive devices for formononetin detection. While specific biosensors utilizing this particular enzyme are not yet widely reported, the principles for their construction are well-established based on other cytochrome P450 enzymes.

Electrochemical biosensors are a particularly attractive platform. In such a device, the isoflavone 2'-hydroxylase enzyme would be immobilized onto the surface of an electrode. The immobilization can be achieved through various techniques, including physical adsorption, covalent bonding, or entrapment in a polymer matrix. When the target analyte, formononetin, is introduced, the enzyme catalyzes its hydroxylation. This enzymatic reaction involves an electron transfer process that can be detected by the electrode. The resulting electrical signal (e.g., a change in current or potential) would be proportional to the concentration of formononetin.

The direct transfer of electrons from the heme center of the cytochrome P450 to the electrode surface is often inefficient. Therefore, mediators are typically co-immobilized with the enzyme to facilitate this electron transfer, thereby enhancing the sensitivity of the biosensor.

Table 2: Conceptual Design of an Amperometric Biosensor for Formononetin

ComponentMaterial/MoleculeFunction
Biorecognition Element Recombinant Isoflavone 2'-Hydroxylase (CYP81E1)Specifically binds and hydroxylates formononetin.
Transducer Gold, Carbon Nanotube, or Graphene-based ElectrodeConverts the biochemical reaction into a measurable electrical signal.
Immobilization Matrix Self-Assembled Monolayers (SAMs), Chitosan, or NafionProvides a stable environment for the enzyme on the electrode surface.
Electron Mediator Ferrocene derivatives, Methylene blueFacilitates electron transfer between the enzyme's active site and the electrode.
Co-substrate NADPHProvides the necessary reducing equivalents for the enzymatic reaction.

The development of such biosensors could have significant applications in various fields, including food quality control, environmental monitoring, and pharmaceutical analysis, offering a more rapid and field-deployable alternative to traditional chromatographic methods.

Advanced Research Methodologies Applied to Formononetin 2 Monooxygenase Studies

High-Throughput Screening for Modulators and Substrates

High-throughput screening (HTS) is a cornerstone of modern drug discovery and enzyme research, enabling the rapid assessment of large libraries of chemical compounds for their ability to modulate or serve as substrates for a target enzyme. opentrons.comhudsonlabautomation.com In the context of formononetin (B1673546) 2'-monooxygenase, HTS assays are invaluable for identifying potential inhibitors, activators, or alternative substrates, which can be crucial for both understanding the enzyme's biological role and for developing new biotechnological applications.

The general workflow for HTS involves the miniaturization and automation of assays, often in 96-, 384-, or 1536-well microplate formats. opentrons.comeddc.sg For a monooxygenase like formononetin 2'-monooxygenase, a typical HTS assay might monitor the consumption of a cofactor like NADPH or the formation of a specific product. Colorimetric or fluorometric methods are often employed for detection due to their sensitivity and compatibility with automated plate readers. For instance, a fluorometric assay could be designed where the product of the enzymatic reaction reacts with a reagent to produce a fluorescent signal. The intensity of the fluorescence would then be proportional to the enzyme's activity.

A hypothetical HTS campaign for formononetin 2'-monooxygenase could involve screening a library of thousands of small molecules to identify inhibitors. The data from such a screen would be analyzed to identify "hits"—compounds that significantly reduce the enzyme's activity. These hits would then be subjected to further validation and characterization to determine their potency and mechanism of action.

Table 1: Representative Data from a High-Throughput Screen for Inhibitors of a Monooxygenase

Compound IDConcentration (µM)Enzyme Activity (% of Control)Hit
Cmpd-0011098.5No
Cmpd-0021045.2Yes
Cmpd-00310101.3No
Cmpd-0041015.7Yes

Mutagenesis Studies for Structure-Function Relationship Elucidation

Mutagenesis studies are a powerful tool for probing the relationship between an enzyme's structure and its function. By systematically altering the amino acid sequence of formononetin 2'-monooxygenase, researchers can identify key residues involved in substrate binding, catalysis, and protein stability.

Site-Directed Mutagenesis of Active Site Residues

Site-directed mutagenesis allows for the targeted modification of specific amino acids within the enzyme's active site. This technique is often guided by structural information from X-ray crystallography or homology modeling. For a monooxygenase, key residues in the active site might include those that interact with the substrate, the cofactor, or the heme group in the case of cytochrome P450 enzymes. nih.gov

For example, if a particular tyrosine residue is hypothesized to be involved in substrate binding through hydrogen bonding, it could be mutated to a phenylalanine (which lacks the hydroxyl group) or an alanine (B10760859) (which has a small, non-polar side chain). The resulting mutant enzymes would then be expressed, purified, and kinetically characterized to determine the impact of the mutation on substrate affinity (Km) and catalytic turnover (kcat). A significant increase in Km or a decrease in kcat would provide strong evidence for the importance of the original tyrosine residue in substrate binding or catalysis. uni-saarland.de

Table 2: Kinetic Parameters of Wild-Type and Mutant Monooxygenases

EnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Wild-Type50102.0 x 10⁵
Y123F Mutant50051.0 x 10⁴
Y123A Mutant100011.0 x 10³

Random Mutagenesis for Directed Evolution

Random mutagenesis, often achieved through techniques like error-prone PCR, introduces mutations at random positions throughout the gene encoding the enzyme. This approach creates a large library of enzyme variants, which can then be screened for improved or novel properties. This process, known as directed evolution, mimics natural evolution on an accelerated timescale. rsc.org

For formononetin 2'-monooxygenase, directed evolution could be used to enhance its stability, alter its substrate specificity, or improve its catalytic efficiency. For instance, a library of mutants could be screened for increased activity towards a non-native substrate. Variants showing improved performance would be selected, and the beneficial mutations identified through DNA sequencing. These mutations could then be combined in subsequent rounds of mutagenesis and screening to further enhance the desired trait. rwth-aachen.de

Computational Biology and Bioinformatics for Enzyme Prediction and Engineering

Computational biology and bioinformatics provide powerful in silico tools for studying enzymes like formononetin 2'-monooxygenase. These approaches can predict an enzyme's structure, simulate its behavior, and guide its engineering for novel applications.

Homology Modeling and De Novo Protein Design

In the absence of an experimentally determined structure, homology modeling can be used to generate a three-dimensional model of formononetin 2'-monooxygenase. This technique relies on the known structures of related proteins (templates) to predict the structure of the target protein. wikipedia.org For a cytochrome P450 enzyme, suitable templates would be other plant P450s with known structures. nih.gov The quality of the resulting model is dependent on the sequence identity between the target and the template. wikipedia.org Such a model can provide valuable insights into the architecture of the active site and guide site-directed mutagenesis experiments.

De novo protein design, on the other hand, aims to design a protein with a desired structure and function from scratch, without relying on a pre-existing template. nih.govresearchgate.net While more challenging, this approach has been used to create artificial enzymes with novel catalytic activities. nih.govbiorxiv.org In the future, de novo design could potentially be used to create novel monooxygenases with tailored substrate specificities for biotechnological applications.

Table 3: Comparison of Homology Modeling and De Novo Protein Design

MethodPrincipleRequirementApplication to Formononetin 2'-Monooxygenase
Homology ModelingPredicts structure based on a related template protein. wikipedia.orgExperimentally determined structure of a homologous protein.Predicting the 3D structure to understand substrate binding and guide mutagenesis.
De Novo Protein DesignDesigns a new protein sequence to fold into a desired structure with a specific function. nih.govComputational algorithms and an understanding of protein folding principles.Engineering novel monooxygenases with customized properties.

Enzyme Kinetics Simulation and Pathway Modeling

Enzyme kinetics simulations can provide a detailed understanding of the catalytic mechanism of formononetin 2'-monooxygenase. By building a computational model of the enzymatic reaction, researchers can simulate the effects of substrate and inhibitor concentrations on the reaction rate and gain insights that may be difficult to obtain experimentally. nih.govnih.gov For complex enzyme systems like cytochrome P450s, which can exhibit non-Michaelis-Menten kinetics, simulations are particularly useful for interpreting experimental data. researchgate.netbenthamdirect.com

Advanced Spectroscopic Techniques for Real-Time Analysis

The real-time analysis of Formononetin 2'-monooxygenase, a cytochrome P450-dependent enzyme, is crucial for elucidating its catalytic mechanism, substrate interactions, and the dynamics of its reaction cycle. Advanced spectroscopic techniques offer powerful tools to monitor the rapid transient states and conformational changes that occur during catalysis. These methods provide invaluable data on reaction kinetics and the formation of intermediates on a millisecond-to-second timescale. photophysics.com

One of the primary methods for studying the pre-steady-state kinetics of enzymes like Formononetin 2'-monooxygenase is stopped-flow spectrophotometry . photophysics.comnih.gov This technique allows for the rapid mixing of the enzyme with its substrates (e.g., formononetin and the NADPH-cytochrome P450 reductase partner) and the subsequent monitoring of rapid spectral changes. nih.gov For cytochrome P450 enzymes, UV-Vis spectroscopy is particularly informative. nih.govmdpi.com The heme prosthetic group in the enzyme's active site exhibits characteristic absorption spectra that are sensitive to the spin and oxidation state of the heme iron. nih.govresearchgate.net

Upon binding of the substrate, formononetin, a characteristic "Type I" spectral shift is often observed. This shift, corresponding to the displacement of a water molecule from the active site, results in a transition from a low-spin to a high-spin state of the ferric heme iron. nih.gov This can be monitored by observing the decrease in absorbance around 420 nm and an increase around 390 nm. nih.gov Stopped-flow kinetics can measure the rate of this binding event.

Furthermore, the reduction of the heme iron from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state by its redox partner is a critical step in the catalytic cycle and can be monitored in real-time. nih.gov The rate of this first electron transfer can be determined using stopped-flow spectroscopy, providing insights into whether this step is rate-limiting. nih.gov

The following table illustrates typical data obtained from stopped-flow UV-Vis spectroscopy for a cytochrome P450 enzyme like Formononetin 2'-monooxygenase.

Reaction Step Spectroscopic Change Monitored Wavelength (nm) Observed Rate Constant (k_obs) (s⁻¹)
Substrate BindingLow-spin to High-spin transitionIncrease at 390 nm>100
First Electron TransferFerric (Fe³⁺) to Ferrous (Fe²⁺) reductionChange at 450 nm40 - 60
Dioxygen BindingFormation of Fe²⁺-O₂ complexSpectral shiftVariable
Intermediate FormationC4a-hydroperoxyflavin intermediateAbsorbance at 370 nmVariable

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is another powerful technique for the real-time analysis of enzyme kinetics. walisongo.ac.idresearchgate.net Unlike methods that monitor the enzyme itself, qNMR allows for the simultaneous and direct quantification of both the substrate (formononetin) and the product (2'-hydroxyformononetin) within the reaction mixture over time. walisongo.ac.idmdpi.com By collecting a series of spectra continuously, a full progress curve of the reaction can be generated from a single experiment. nih.gov This approach eliminates the need for simplifying assumptions often required in other kinetic analyses. walisongo.ac.id Analysis of these progress curves provides accurate estimations of key kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). researchgate.netnanalysis.com

The table below shows a hypothetical dataset from a qNMR experiment monitoring the conversion of formononetin.

Time (seconds) Formononetin Concentration (mM) 2'-Hydroxyformononetin (B191511) Concentration (mM)
010.00.0
308.51.5
607.22.8
1205.14.9
2402.67.4
4800.79.3

Other advanced spectroscopic methods also contribute to a comprehensive understanding. Resonance Raman (rR) spectroscopy offers detailed insights into the heme active site, providing information on the oxidation and spin states and the integrity of the crucial iron-sulfur (Fe-S) bond with the coordinating cysteine residue upon substrate binding. nih.govnih.govElectron Paramagnetic Resonance (EPR) spectroscopy is also employed to study the electronic structure of the ferric heme iron in its resting state and during interactions with substrates. nih.gov These techniques, while not always performed in "real-time" in the same manner as stopped-flow, provide snapshots of key states that are essential for interpreting the kinetic data.

Future Directions and Emerging Research Avenues

Exploration of Undiscovered Isoforms and Orthologs

The identification and characterization of novel isoforms and orthologs of formononetin (B1673546) 2'-monooxygenase from a diverse range of plant species is a critical next step. Comparative studies of these related enzymes can provide valuable insights into their evolutionary relationships, substrate specificities, and catalytic mechanisms. nih.gov Uncovering enzymes with enhanced stability, altered substrate preferences, or higher catalytic efficiency could be particularly valuable for biotechnological applications.

Key Research Questions:

How do the sequences and structures of different isoforms and orthologs relate to their functional differences?

Can we identify enzymes from extremophilic plants with unique properties, such as high thermal stability?

What are the regulatory mechanisms that control the expression of these genes in different species and tissues?

Application of Synthetic Biology Principles for Novel Pathway Construction

Synthetic biology offers a powerful toolkit for the rational design and construction of novel biosynthetic pathways. nih.goviastate.eduescholarship.orgnih.gov By combining formononetin 2'-monooxygenase with other enzymes in engineered microbial or plant hosts, it is possible to create customized pathways for the production of high-value isoflavonoids. This approach could lead to the synthesis of novel compounds with enhanced biological activities or the development of more efficient production platforms for known isoflavonoids.

Potential Applications:

Production of rare or novel isoflavonoids: By introducing formononetin 2'-monooxygenase into organisms that produce different isoflavone (B191592) precursors, it may be possible to generate new-to-nature compounds.

Metabolic engineering of crops: Enhancing the expression of formononetin 2'-monooxygenase and related pathway genes in leguminous crops could increase their nutritional value and stress resistance.

Development of microbial cell factories: Engineering microorganisms like Saccharomyces cerevisiae or Escherichia coli to express the entire isoflavonoid (B1168493) pathway, including formononetin 2'-monooxygenase, could enable large-scale, sustainable production. embopress.org

Systems Biology Approaches to Understand Network Integration

Understanding how formononetin 2'-monooxygenase is integrated into the broader metabolic network of the cell is crucial for predicting and optimizing its function. Systems biology approaches, which involve the integration of high-throughput 'omics' data (genomics, transcriptomics, proteomics, and metabolomics) with computational modeling, can provide a holistic view of the cellular processes that influence isoflavonoid biosynthesis. youtube.combiosoftweizmann.com

Research Focus Areas:

Metabolic flux analysis: Quantifying the flow of metabolites through the isoflavonoid pathway can identify bottlenecks and guide metabolic engineering strategies.

Gene regulatory network analysis: Identifying the transcription factors and signaling pathways that control the expression of formononetin 2'-monooxygenase can enable targeted genetic modifications to enhance its activity.

Predictive modeling: Developing computational models of isoflavonoid metabolism can simulate the effects of genetic and environmental perturbations, facilitating the design of more efficient production systems.

Harnessing Formononetin 2'-Monooxygenase for Sustainable Bioproduction

There is a growing demand for sustainable and environmentally friendly methods for producing valuable chemicals. Bioproduction, which utilizes enzymes and engineered organisms, offers a promising alternative to traditional chemical synthesis. Formononetin 2'-monooxygenase, as a key enzyme in the biosynthesis of important bioactive compounds, is a prime candidate for use in sustainable bioproduction systems.

Table 1: Potential Bioproduction Applications

Application AreaDescription
Pharmaceuticals Production of isoflavonoid-based drugs with anticancer, anti-inflammatory, or other therapeutic properties.
Nutraceuticals Development of functional foods and dietary supplements enriched with beneficial isoflavonoids.
Cosmeceuticals Incorporation of isoflavonoids with antioxidant and anti-aging properties into skincare products.
Agrochemicals Production of natural pesticides and plant growth promoters derived from isoflavonoids.

Methodological Innovations in Enzyme Characterization

Advances in analytical techniques and biochemical assays are continually improving our ability to characterize enzymes like formononetin 2'-monooxygenase. The application of these innovative methods will provide a more detailed understanding of its structure, function, and regulation.

Emerging Methodologies:

Cryo-electron microscopy (Cryo-EM): This technique can provide high-resolution structural information for membrane-bound enzymes like cytochrome P450 monooxygenases, which are often difficult to crystallize.

Single-molecule enzymology: Observing the catalytic activity of individual enzyme molecules can reveal dynamic behaviors and transient intermediates that are hidden in bulk assays.

High-throughput screening assays: Developing rapid and sensitive assays for enzyme activity is essential for screening large libraries of enzyme variants and potential inhibitors.

In vivo enzymology: Combining synthetic biology with systems biology tools allows for the measurement of enzymatic parameters directly within a living cell, providing a more physiologically relevant understanding of enzyme function. embopress.org

By pursuing these future research directions, the scientific community can continue to unravel the complexities of formononetin 2'-monooxygenase and harness its potential for the benefit of human health and sustainable technology.

Q & A

Q. What methodologies are critical for validating novel regulatory roles of formononetin 2-monooxygenase in stress responses?

  • Methodological Answer : Design multi-omics experiments (e.g., proteomics, metabolomics) under stress conditions (e.g., drought, pathogen exposure). Use CRISPR-Cas9-edited lines to test hypotheses about enzyme function. Ensure biological replicates (n ≥ 3) and statistical corrections (e.g., Bonferroni) to minimize false positives. Publish raw datasets in public repositories for independent validation .

Methodological Rigor and Reporting

Q. How should researchers ensure theoretical frameworks align with experimental studies on formononetin 2-monooxygenase?

  • Methodological Answer : Ground hypotheses in established theories (e.g., Michaelis-Menten kinetics for enzyme mechanisms or the induced-fit model for substrate binding). Explicitly state assumptions (e.g., steady-state conditions) and use computational models to test theoretical predictions. Reference foundational studies on monooxygenase biochemistry to contextualize findings .

Q. What steps are essential for maintaining methodological rigor in enzyme inhibition studies?

  • Methodological Answer : Include dose-response curves for inhibitors, calculate IC50 values, and assess reversibility via dialysis assays. Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. Validate results with orthogonal techniques (e.g., surface plasmon resonance for binding affinity) and report confidence intervals for all parameters .

Q. How can large datasets from formononetin 2-monooxygenase studies be effectively presented?

  • Methodological Answer : Raw data (e.g., kinetic traces, MS spectra) should be archived in supplementary materials. Use heatmaps for omics data and 3D structural visualizations for active-site interactions. Adhere to journal guidelines for figure clarity (e.g., axis labels, color standardization) and reference all visual elements in the main text .

Ethical and Reproducibility Considerations

Q. What ethical protocols apply to studies involving genetically modified organisms expressing formononetin 2-monooxygenase?

  • Methodological Answer : Follow institutional biosafety committees (IBC) guidelines for containment and disposal. Document genetic modifications in public databases (e.g., AddGene) and disclose potential dual-use concerns (e.g., unintended metabolite production). Include compliance statements in the methods section .

Q. How can researchers enhance reproducibility when studying enzyme stability?

  • Methodological Answer : Publish detailed storage conditions (e.g., buffer composition, temperature) and stability timelines. Use commercial enzyme standards as positive controls. Share code for data analysis (e.g., Python scripts for kinetic modeling) in open-access repositories like GitHub .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.